molecular formula C18H28N2O2 B5726017 1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine

1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine

Cat. No. B5726017
M. Wt: 304.4 g/mol
InChI Key: MGTVCCRJDRSTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine (also known as PEP-005) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

PEP-005 exerts its effects through the activation of protein kinase C (PKC) enzymes. PKC enzymes play a crucial role in regulating cellular processes such as cell proliferation, differentiation, and apoptosis. PEP-005 specifically activates PKCδ, which leads to downstream effects such as the induction of apoptosis in cancer cells and the suppression of inflammatory cytokines in skin cells.
Biochemical and Physiological Effects:
PEP-005 has been shown to have a range of biochemical and physiological effects. In skin cells, it can induce the expression of keratinocyte differentiation markers and suppress the production of inflammatory cytokines. In cancer cells, it can induce apoptosis and inhibit cell proliferation. PEP-005 has also been shown to have anti-viral effects against herpes simplex virus type 1.

Advantages and Limitations for Lab Experiments

One advantage of using PEP-005 in lab experiments is its specificity for PKCδ, which allows for targeted effects on cellular processes. However, PEP-005 can be difficult to work with due to its low solubility in water and its potential to degrade in solution. Additionally, the high cost of PEP-005 may limit its widespread use in research.

Future Directions

For PEP-005 research could include clinical trials to evaluate its potential as a treatment for psoriasis, atopic dermatitis, and skin cancer. Additionally, PEP-005 could be studied for its potential to treat other diseases that involve PKCδ dysregulation, such as heart disease and autoimmune disorders.

Synthesis Methods

PEP-005 can be synthesized through a multistep process that involves the reaction of 2,4-dimethoxybenzaldehyde with cyclopentylamine, followed by a reduction reaction with sodium borohydride. The resulting intermediate is then reacted with 1-bromo-4-(2,4-dimethoxyphenyl)piperazine to form the final product.

Scientific Research Applications

PEP-005 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In particular, PEP-005 has been studied for its potential to treat skin disorders such as psoriasis, atopic dermatitis, and skin cancer.

properties

IUPAC Name

1-cyclopentyl-4-[(2,4-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-21-17-8-7-15(18(13-17)22-2)14-19-9-11-20(12-10-19)16-5-3-4-6-16/h7-8,13,16H,3-6,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTVCCRJDRSTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine

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